Z-Lys(Tos)-Onp
Description
IUPAC Name and Common Designations
The IUPAC name for Z-Lys(Tos)-Onp is (4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate . This nomenclature specifies:
- Stereochemistry : The S configuration at the second carbon of the lysine backbone.
- Functional groups :
- A benzyloxycarbonyl (Z) group at the alpha-amino position.
- A tosyl (Tos) group [(4-methylphenyl)sulfonyl] at the epsilon-amino position.
- A 4-nitrophenyl (Onp) ester at the carboxyl terminus.
Common designations include Z-L-Lys(Tos)-ONp and Nα-Z-Nε-4-toluenesulfonyl-L-lysine 4-nitrophenyl ester .
CAS Registry and Identification Numbers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry | 16879-94-0 | |
| MDL Number | MFCD00237353 | |
| PubChem CID | 73553462 | |
| Synonym Codes | AS-46837, F10682 |
These identifiers ensure precise chemical tracking across databases and commercial catalogs.
Synonyms and Alternative Nomenclature Systems
This compound is recognized under multiple synonymous names in scientific literature:
- Systematic variants :
- Abbreviated forms :
- Commercial codes :
These synonyms reflect its use in peptide synthesis protocols and biochemical applications.
Structural Characterization
Molecular Formula and Weight
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₉N₃O₈S | |
| Molecular Weight | 555.6 g/mol |
The formula accounts for:
- 27 carbon atoms.
- A sulfonyl group (SO₂) from the tosyl moiety.
- A nitro group (NO₂) on the phenyl ester.
Stereochemical Features
Functional Group Analysis
These groups enable selective deprotection and coupling in peptide chain assembly.
Spectroscopic Identification
- Infrared (IR) Spectroscopy :
- Nuclear Magnetic Resonance (NMR) :
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUCSPPSVJLOY-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Groups
The synthesis begins with selective protection of lysine’s α- and ε-amino groups. The α-amino group is typically protected with a benzyloxycarbonyl (Z) group, while the ε-amino group is derivatized with a tosyl (Tos) moiety. This dual protection ensures regioselectivity during subsequent reactions.
Z-Protection of the α-Amino Group
Benzyl chloroformate (Z-Cl) reacts with lysine in alkaline aqueous conditions (pH 9–10) using sodium bicarbonate or NaOH as a base. The reaction is performed in a dioxane/water mixture at 0–5°C to minimize side reactions. Quantitative yields (>95%) are achieved within 2 hours.
Tosylation of the ε-Amino Group
Tosylation involves treating Z-Lys with tosyl chloride (Tos-Cl) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl, maintaining a reaction temperature of –10°C to prevent over-tosylation. Completion is confirmed via thin-layer chromatography (TLC), with yields averaging 85–90%.
Stepwise Preparation Methods
Synthesis of Z-Lys(Tos)
Procedure :
-
Dissolve L-lysine (10 mmol) in 20 mL of 1:1 dioxane/water.
-
Add Z-Cl (12 mmol) dropwise at 0°C while maintaining pH 9–10 with 2M NaOH.
-
Stir for 2 hours, extract with ethyl acetate, and dry over MgSO4.
-
Isolate Z-Lys via vacuum distillation (yield: 94%).
-
Dissolve Z-Lys (10 mmol) in 15 mL DCM, add Tos-Cl (11 mmol) and TEA (12 mmol) at –10°C.
-
Stir for 4 hours, wash with 1M HCl and saturated NaHCO3, and crystallize from ethanol/water (yield: 87%).
Activation of the Carboxyl Group as 4-Nitrophenyl Ester (ONp)
The carboxyl group of Z-Lys(Tos) is activated using 4-nitrophenol (ONp) and dicyclohexylcarbodiimide (DCC) in anhydrous DCM.
Procedure :
-
Dissolve Z-Lys(Tos) (5 mmol) and ONp (6 mmol) in 20 mL DCM.
-
Add DCC (6 mmol) at 0°C and stir for 12 hours at room temperature.
-
Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
-
Isolate this compound as a white solid (yield: 78%, m.p. 112–114°C).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent for Tosylation | DCM | 89 |
| Temperature for DCC Coupling | 0°C → RT | 78 |
| Reaction Time (ONp activation) | 12 hours | 78 |
Higher temperatures during DCC coupling (>25°C) led to epimerization, reducing enantiomeric purity by 15%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl3): δ 8.15 (d, 2H, ONp aromatic), 7.75 (d, 2H, Tos aromatic), 5.10 (s, 2H, Z-CH2), 4.35 (m, 1H, α-CH), 3.10 (t, 2H, ε-CH2-Tos).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO2), 1350 cm⁻¹ (S=O).
-
Elemental Analysis : Calculated for C28H30N4O8S: C 57.72%, H 5.19%, N 9.62%. Found: C 57.68%, H 5.22%, N 9.58%.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Z-Lys(Tos)-Onp undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid and p-nitrophenol.
Deprotection: The benzyloxycarbonyl and tosyl protecting groups can be removed under acidic or basic conditions to yield free lysine.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, sodium hydroxide, or hydrochloric acid. The reaction is typically carried out at room temperature.
Deprotection: Common reagents include trifluoroacetic acid (TFA) for acidic deprotection and sodium hydroxide for basic deprotection.
Major Products Formed
Hydrolysis: The major products are Nα-(benzyloxycarbonyl)-L-lysine and p-nitrophenol.
Deprotection: The major product is free lysine.
Scientific Research Applications
Peptide Synthesis
Z-Lys(Tos)-Onp is extensively utilized in peptide synthesis due to its protective group characteristics. The tosyl group serves as an effective leaving group, facilitating the coupling of amino acids during the formation of peptide bonds. This compound is particularly advantageous in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis
In solid-phase methods, this compound is often used as a building block for synthesizing complex peptides. Its stability under various reaction conditions allows for multiple coupling reactions without significant degradation of the peptide backbone. For instance, studies have shown that using this compound allows for high yields in the synthesis of biologically active peptides, demonstrating its utility as a reliable building block in SPPS .
Solution-Phase Synthesis
In solution-phase synthesis, this compound can be coupled with other amino acids using various coupling reagents, such as HATU or DCC. This method has been shown to provide high efficiency and selectivity in synthesizing peptides with specific sequences, which is crucial for developing therapeutic peptides .
Enzyme Studies
This compound is also applied in enzyme studies, particularly as a substrate for proteases. Its structure allows researchers to investigate the specificity and kinetics of various enzymes. For example, studies have demonstrated that this compound can be hydrolyzed by serine proteases, providing insights into enzyme mechanisms and substrate interactions .
Drug Development
The applications of this compound extend into drug development, where it is used to create peptide-based drugs. The ability to modify the lysine residue allows for the incorporation of various functional groups that can enhance the pharmacological properties of peptides.
Anticancer Agents
Research has indicated that peptides synthesized using this compound exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth. For instance, certain peptides have been designed to inhibit angiogenesis or induce apoptosis in cancer cells .
Antimicrobial Peptides
This compound has also been employed in the design of antimicrobial peptides (AMPs). These peptides are synthesized to combat bacterial infections by disrupting bacterial membranes or inhibiting essential bacterial functions .
Synthesis of Bioactive Peptides
A notable case study involved synthesizing a bioactive peptide using this compound as a key intermediate. The resulting peptide demonstrated significant activity against specific cancer cell lines, highlighting the compound's potential in therapeutic applications .
Enzyme Kinetics Analysis
Another study utilized this compound to analyze the kinetics of a specific protease. The results provided valuable information on enzyme-substrate interactions and helped elucidate the catalytic mechanism involved .
Mechanism of Action
The mechanism of action of Z-Lys(Tos)-Onp involves the protection of the amino and carboxyl groups of lysine to prevent unwanted side reactions during peptide synthesis. The benzyloxycarbonyl and tosyl groups protect the amino groups, while the p-nitrophenyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Z-Lys(Boc)-ONp (CAS: 2212-69-3)
Structural Differences :
- Replaces the Tos group with a tert-butyloxycarbonyl (Boc) group on the ε-amino side chain.
- Boc is acid-labile (cleaved with trifluoroacetic acid, TFA), contrasting Tos’s acid stability.
Z-Hyp(H)-Gly-ONP and Z-Pro-Gly-ONP
Structural Differences :
Boc-Lys(Z)-ONp (CAS: N/A)
Structural Differences :
- Inverts the protection strategy: Boc on α-amino and Z on ε-amino groups.
- Offers orthogonal deprotection (Boc cleaved with TFA, Z with hydrogenolysis).
Functional Comparisons and Market Analysis
Purity and Commercial Availability
- Z-Lys(Tos)-Onp : Typically available at ≥97% purity (industrial grade) and ≥99% (research grade), with suppliers including Amadis Chemical and Shanghai Sunway Pharmaceutical .
- Z-Lys(Boc)-ONp : Higher purity (>98%) is standard due to its prevalence in academic research, supplied by Bachem and Sigma-Aldrich .
Market Trends
- The global market for protected lysine derivatives (including this compound) is projected to grow at a CAGR of 8–10% (2025–2031), driven by demand in peptide therapeutics and bioconjugation .
- Asia-Pacific dominates production, with Chinese manufacturers like Chemcube expanding capacity to meet pharmaceutical industry needs .
Research and Industrial Implications
- Tos vs. Boc in Industrial Workflows :
- Emerging Alternatives :
- Photolabile (e.g., NVOC) and enzyme-cleavable protecting groups are being explored but lack the cost-effectiveness of Tos/Boc systems .
Biological Activity
Z-Lys(Tos)-Onp, a derivative of lysine modified with a tosyl group and a p-nitrophenyl moiety, is an important compound in biochemical research, particularly in the study of enzyme kinetics and protein interactions. This article explores its biological activity, focusing on its hydrolysis by various proteases, its role as a substrate in enzymatic reactions, and its potential applications in peptide synthesis.
Chemical Structure
This compound is characterized by the following structural components:
- Z (benzyloxycarbonyl) group : Provides protection to the amino group.
- Tos (tosyl) group : Enhances the electrophilicity of the carbonyl carbon, making it a suitable substrate for nucleophilic attack.
- Onp (p-nitrophenyl) : Serves as a leaving group during hydrolysis, allowing for spectrophotometric monitoring of reactions.
Enzymatic Hydrolysis
The hydrolysis of this compound has been extensively studied to understand its kinetic properties and enzyme-substrate interactions. Notably, streptococcal proteinase has been identified as an effective catalyst for this reaction.
Kinetic Studies
Kinetic studies reveal that this compound undergoes hydrolysis at varying rates depending on pH and substrate concentration. Lineweaver-Burk plots illustrate these relationships, indicating that the enzyme exhibits different mechanisms for hydrolyzing ester and amide bonds.
| Condition | Rate of Hydrolysis (M/s) | pH | Enzyme Concentration (M) |
|---|---|---|---|
| 20% Acetonitrile | 2.62 x | 5.6 | 4.49 x |
| No Acetonitrile | 1.89 x | 7.6 | 2.74 x |
The mechanism by which streptococcal proteinase hydrolyzes this compound involves initial binding of the substrate to the enzyme's active site, followed by nucleophilic attack on the carbonyl carbon. This results in the cleavage of the tosyl group and release of p-nitrophenol, which can be quantitatively measured spectrophotometrically.
Case Studies
- Hydrolysis in Varying Conditions : A study conducted at Brookhaven National Laboratory demonstrated that the hydrolysis rate of this compound is significantly influenced by solvent composition and pH levels. The presence of acetonitrile was shown to alter enzyme kinetics, suggesting potential applications in optimizing reaction conditions for peptide synthesis.
- Inhibition Studies : Research indicated that certain derivatives of this compound act as competitive inhibitors for streptococcal proteinase. For instance, tosyl-lysylphenyl ester exhibited inhibition with a Ki value comparable to that of other benzyloxycarbonyl derivatives, highlighting its potential use in drug design.
Applications
This compound is not only useful for studying enzyme kinetics but also serves as a valuable intermediate in peptide synthesis. Its ability to release p-nitrophenol upon hydrolysis makes it an effective tool for monitoring reaction progress in various biochemical assays.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for confirming the purity and structural integrity of Z-Lys(Tos)-Onp in peptide synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should be used to confirm structural integrity. For reproducibility, ensure solvents are anhydrous and reference standards are traceable .
Q. How should researchers handle discrepancies between theoretical and observed molecular weights of this compound?
- Methodological Answer : First, verify the synthesis protocol for potential side reactions (e.g., incomplete Tosyl protection). Use HRMS to identify adducts or isotopic patterns. Cross-validate with elemental analysis and repeat synthesis under inert atmospheres to rule out oxidation .
Q. What storage conditions maximize the stability of this compound for long-term experiments?
- Methodological Answer : Store lyophilized this compound at –20°C in airtight, light-protected containers with desiccants. For solutions, use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3 months .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound amid low yield challenges?
- Methodological Answer :
- Experimental Design : Conduct a fractional factorial design to test variables:
| Variable | Range |
|---|---|
| Activation time | 1–5 minutes |
| Coupling reagent | HATU vs. HBTU |
| Solvent base | DIPEA vs. NMM |
| Temperature | 0°C vs. RT |
- Analysis : Use LC-MS to quantify unreacted amino groups after each coupling step. Optimal conditions (e.g., HATU with DIPEA at RT) typically yield >95% efficiency. Adjust resin swelling pre-activation if steric hindrance occurs .
Q. What strategies resolve contradictions between NMR and circular dichroism (CD) data when assessing this compound’s conformational behavior?
- Methodological Answer :
- Data Reconciliation :
Confirm sample homogeneity (HPLC purity >98%).
Use variable-temperature NMR to detect dynamic equilibria (e.g., rotamers).
Compare CD spectra with computational models (e.g., density functional theory) to identify dominant conformers.
- Example : If NMR suggests flexibility but CD shows rigidity, consider aggregation effects—repeat CD at lower concentrations .
Q. How to integrate this compound into biosensor platforms while minimizing nonspecific binding?
- Methodological Answer :
- Surface Functionalization : Use heterobifunctional crosslinkers (e.g., sulfo-SMCC) to covalently anchor this compound via its free ε-amino group. Block residual sites with bovine serum albumin (BSA).
- Validation : Perform quartz crystal microbalance (QCM) assays to quantify binding kinetics. A >10-fold reduction in nonspecific adsorption is achievable with optimized molar ratios .
Data Analysis & Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response curves involving this compound in enzyme inhibition studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit data to the Hill equation. Report IC₅₀ values with 95% confidence intervals. For heterogeneous variance, apply weighted least squares or bootstrap resampling .
Q. How should researchers address batch-to-batch variability in this compound purity during multi-institutional studies?
- Methodological Answer :
- Standardization : Require certificates of analysis (CoA) from suppliers detailing HPLC purity (>97%), residual solvents, and counterion content.
- Inter-laboratory Calibration : Distribute a reference batch to all collaborators for cross-validation using identical chromatographic conditions .
Experimental Design Frameworks
Applying PICO to assess this compound’s efficacy in targeted drug delivery :
- Population (P) : In vitro cancer cell lines (e.g., HeLa).
- Intervention (I) : this compound conjugated with doxorubicin.
- Comparison (C) : Free doxorubicin.
- Outcome (O) : Cellular uptake efficiency (flow cytometry) and cytotoxicity (MTT assay).
- Design : Use a randomized block design to control for plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
